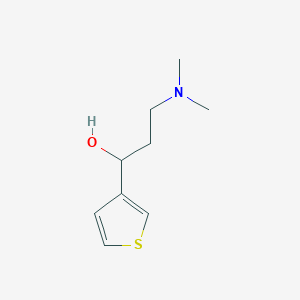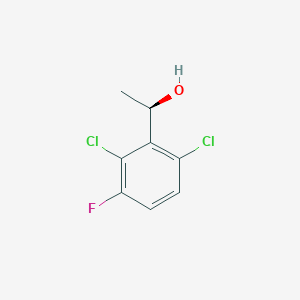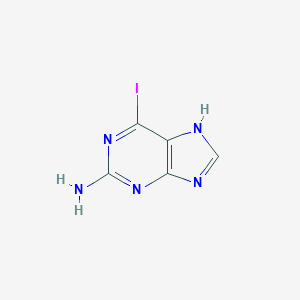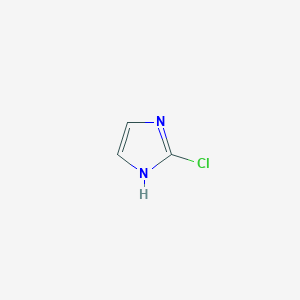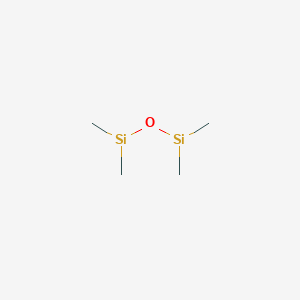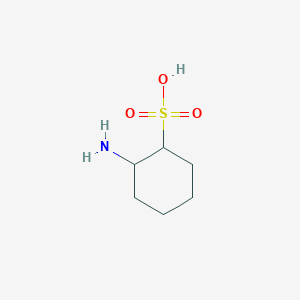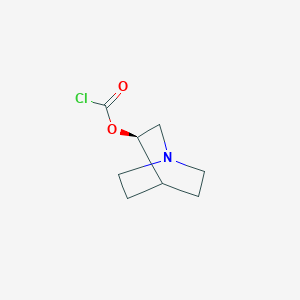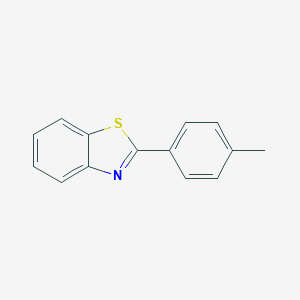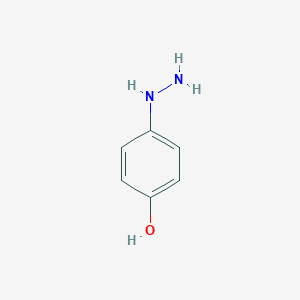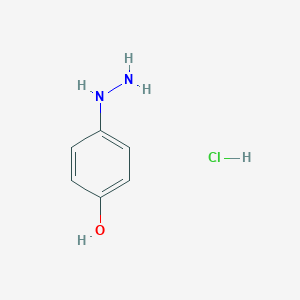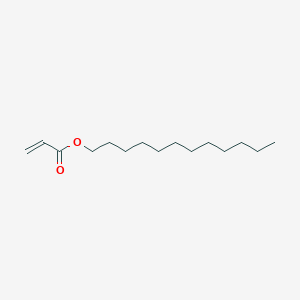
十二烷基丙烯酸酯
概述
描述
It is a member of the acrylate family, which are esters, salts, and conjugate bases of acrylic acid and its derivatives . Dodecyl acrylate is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization reactions.
科学研究应用
Dodecyl acrylate is widely used in scientific research due to its versatility in forming polymers and copolymers . Some key applications include:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of biomedical devices and coatings.
Industry: Applied in the production of adhesives, coatings, and sealants.
作用机制
Target of Action
Dodecyl acrylate is a functional monomer that is primarily used in the industrial production of acrylics . The primary targets of dodecyl acrylate are high molecular weight chains, where it acts to modify their hydrophobic properties .
Mode of Action
Dodecyl acrylate contains a polymerizable double bond and a large hydrophobic group . It can interact with other high molecular weight chains, modifying their hydrophobic properties . Additionally, dodecyl acrylate itself can undergo copolymerization .
Pharmacokinetics
It is known that dodecyl acrylate is a liquid at room temperature and can dissolve in common organic solvents such as n,n-dimethylformamide, ethyl acetate, and dichloromethane, but it is insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The molecular and cellular effects of dodecyl acrylate’s action are largely dependent on its role in modifying the hydrophobic properties of high molecular weight chains . This can influence the structure and function of these molecules, potentially leading to various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dodecyl acrylate. Additionally, dodecyl acrylate is light-sensitive , indicating that exposure to light may affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
Dodecyl acrylate can be synthesized through the esterification of acrylic acid with dodecanol (lauryl alcohol) in the presence of a catalyst . The reaction typically involves heating the reactants to a temperature range of 100-120°C with an acidic heterogeneous catalyst . Another method involves the reaction of acryloyl chloride with dodecanol in the presence of a base such as triethylamine . This reaction is carried out in a tubular reactor under continuous flow conditions, resulting in high yields and minimal side products .
Industrial Production Methods
Industrial production of dodecyl acrylate often employs continuous flow processes due to their efficiency and scalability . These processes involve the reaction of acrylic acid or acryloyl chloride with dodecanol in the presence of a catalyst and a base, respectively . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
化学反应分析
Types of Reactions
Dodecyl acrylate primarily undergoes polymerization reactions, where the vinyl group in the acrylate moiety reacts to form long polymer chains . It can also participate in copolymerization reactions with other monomers such as methacrylates and vinyl monomers .
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Copolymerization: Often carried out in solvents like toluene at elevated temperatures (around 70°C) with radical initiators.
Major Products Formed
相似化合物的比较
Similar Compounds
Methacrylates: Similar to acrylates but with a methyl group attached to the alpha carbon.
Vinyl Esters: Compounds like vinyl acetate, which also undergo polymerization reactions.
Uniqueness of Dodecyl Acrylate
Dodecyl acrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers . This makes it particularly useful in applications requiring water resistance and flexibility, such as coatings and adhesives .
属性
IUPAC Name |
dodecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSTUDLECTMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-92-4 | |
| Record name | Lauryl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022178 | |
| Record name | Lauryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2156-97-0 | |
| Record name | Lauryl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90IK36WGVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dodecyl acrylate?
A1: Dodecyl acrylate has a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol.
Q2: What are the spectroscopic characteristics of dodecyl acrylate?
A2: While specific spectroscopic data isn't detailed in these papers, researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to analyze the structure of dodecyl acrylate and its copolymers. [, , , , , ]
Q3: How does dodecyl acrylate behave in polymer blends?
A3: Dodecyl acrylate is often copolymerized with other monomers like styrene, methyl acrylate, or methacrylates to create polymer blends with improved properties. For instance, blends of high-density polyethylene with branched poly(styrene-co-dodecyl acrylate) exhibit modified rheological, mechanical, and thermal properties compared to pure polyethylene. []
Q4: Can dodecyl acrylate copolymers be used as lubricant additives?
A4: Yes, dodecyl acrylate-based copolymers demonstrate potential as multifunctional additives in lubricating oils. Research shows they can improve viscosity index, pour point, and even impart biodegradability depending on the comonomer. [, , , ]
Q5: How does the concentration of dodecyl acrylate in a copolymer affect its properties?
A5: The properties of a copolymer are highly dependent on the relative concentrations of its constituent monomers. For example, in terpolymers of octyl acrylate, decyl acrylate, and dodecyl acrylate, a higher ratio of dodecyl acrylate leads to improved performance as a pour point depressant and viscosity index improver in lubricating oils. []
Q6: Is dodecyl acrylate used as a catalyst?
A6: The provided research focuses on dodecyl acrylate primarily as a monomer for polymerization reactions. Its catalytic properties are not extensively explored in these papers.
Q7: Have computational methods been used to study dodecyl acrylate polymerization?
A7: While not extensively discussed in these papers, computational tools like self-consistent field theory calculations can provide insights into the phase behavior and stability of block copolymers containing dodecyl acrylate. []
Q8: How does the size of the alkyl group in acrylate monomers affect termination kinetics?
A8: Studies on the termination kinetics of free-radical polymerization reveal a trend related to alkyl group size. Increasing the alkyl ester group size, for example from methyl acrylate to dodecyl acrylate, leads to a wider range of monomer conversion over which the termination rate coefficient remains constant. This is attributed to the influence of segmental diffusion control in termination reactions. [, , ]
Q9: How stable are multiple Pickering emulsions stabilized by poly(dodecyl acrylate-co-acrylic acid) nanoparticles?
A9: Research indicates that the stability of these emulsions is pH-dependent. Multiple emulsions with long-term stability were achieved at pH 5.5, suggesting that the surface wettability of the nanoparticles, influenced by pH, plays a crucial role in stabilizing the emulsion. []
Q10: What information is available about PK/PD, In Vitro/Vivo Efficacy, Resistance, Toxicology, Drug Delivery, and Biomarkers for dodecyl acrylate?
A10: The provided research focuses on the physicochemical properties and material applications of dodecyl acrylate, primarily as a monomer in polymer synthesis. Consequently, information related to pharmacological and toxicological aspects like PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, and biomarkers is outside the scope of these studies.
Q11: What is the environmental impact of dodecyl acrylate?
A11: While not explicitly covered in the research, incorporating biodegradable components like α-pinene into acrylate copolymers can enhance their biodegradability, potentially reducing their environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


